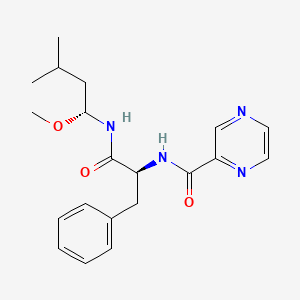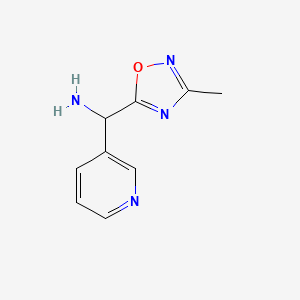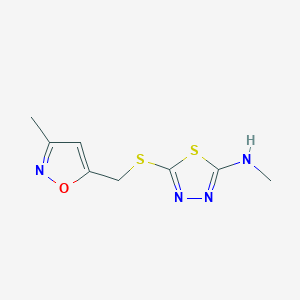
n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound with a unique structure that combines elements of isoxazole and thiadiazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the isoxazole and thiadiazole precursors. The key steps include:
Preparation of 3-methylisoxazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the isoxazole and thiadiazole rings: This step involves the formation of a thioether linkage between the two rings, typically using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazole
- n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine derivatives
Uniqueness
This compound is unique due to its specific combination of isoxazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N4OS2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
N-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H10N4OS2/c1-5-3-6(13-12-5)4-14-8-11-10-7(9-2)15-8/h3H,4H2,1-2H3,(H,9,10) |
InChI Key |
NIRFOADRYGTNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NN=C(S2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


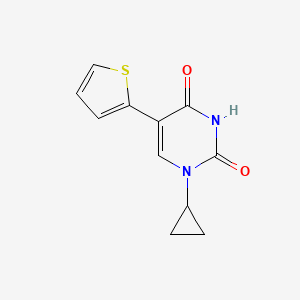
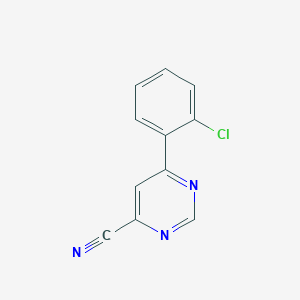
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)

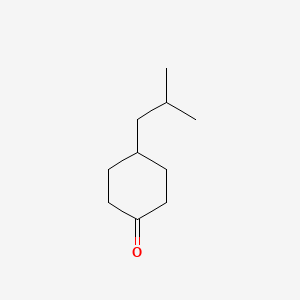
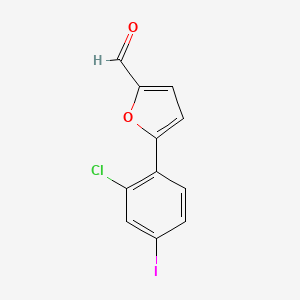
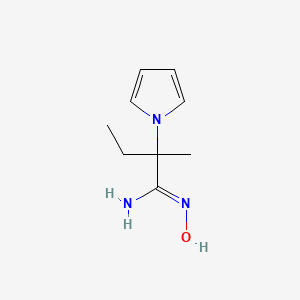
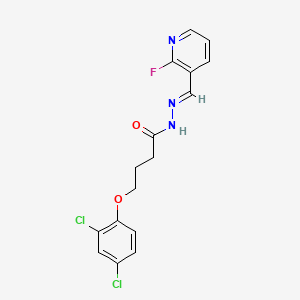

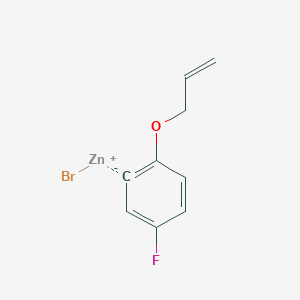
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
